molecular formula C22H20F3NO2 B12623636 C22H20F3NO2

C22H20F3NO2

Cat. No.: B12623636
M. Wt: 387.4 g/mol
InChI Key: XCDXKNDGAJAXEA-UHFFFAOYSA-N
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Description

This compound is a member of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

The synthesis of C22H20F3NO2 involves several steps, including the formation of the oxazole ring and the introduction of the trifluoromethyl and methoxy groups. One common synthetic route involves the reaction of 4-methoxy-3-methylphenylacetic acid with trifluoromethylbenzaldehyde in the presence of a base to form the corresponding oxazole derivative. The reaction conditions typically include heating the mixture under reflux and using a suitable solvent such as ethanol or toluene . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

C22H20F3NO2: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with carboxylic acid or aldehyde groups, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

C22H20F3NO2: has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.

    Industry: This compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism of action of C22H20F3NO2 involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and disrupting normal cellular processes. Additionally, the compound may interact with cell membranes, altering their permeability and affecting cellular signaling pathways .

Comparison with Similar Compounds

C22H20F3NO2: can be compared with other similar compounds, such as:

Biological Activity

C22H20F3NO2, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant case studies associated with this compound, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula, which indicates the presence of fluorine atoms, nitrogen, and a complex carbon backbone. The compound's molecular weight is approximately 387.39 g/mol. The structural configuration suggests potential interactions with biological targets, particularly in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, T22, a peptide ligand that shares structural traits with antimicrobial peptides (AMPs), has demonstrated significant antibacterial activity against various pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit biofilm formation. This mechanism is crucial in combating infections that are resistant to conventional antibiotics. In comparison to other AMPs like GWH1, T22 exhibited lower cytotoxicity towards mammalian cells, making it a promising candidate for therapeutic applications .

Anticancer Potential

This compound's potential as an anticancer agent is underscored by its interaction with the CXCR4 receptor, which is overexpressed in various cancers. The selective binding of T22 to CXCR4 allows for targeted delivery of anticancer drugs, enhancing therapeutic efficacy while minimizing systemic toxicity .

Case Studies

  • Colorectal Cancer Treatment : A study indicated that combining T22 with chemotherapeutic agents could improve outcomes in colorectal cancer by simultaneously targeting cancer stem cells and associated bacterial biofilms .
  • Infection Management in Cancer Patients : In patients undergoing treatment for cancers linked with bacterial infections, T22's dual action as an antibiotic and anticancer agent could provide a synergistic approach to therapy .

Research Findings

A comprehensive analysis of various studies reveals the following key findings regarding this compound:

Study Focus Findings Implications
Antimicrobial ActivityDemonstrated efficacy against multiple bacterial strains; inhibited biofilm formationPotential use in treating resistant infections
Anticancer ActivityTargeted CXCR4 receptor; enhanced drug delivery systemsImproved therapeutic outcomes in cancer treatment
Cytotoxicity ProfileLow cytotoxicity towards mammalian cells compared to traditional antibioticsSafer alternative for infection management

Properties

Molecular Formula

C22H20F3NO2

Molecular Weight

387.4 g/mol

IUPAC Name

10-cyclohexylidene-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C22H20F3NO2/c23-22(24,25)13-7-4-8-14(11-13)26-20(27)18-15-9-10-16(19(18)21(26)28)17(15)12-5-2-1-3-6-12/h4,7-11,15-16,18-19H,1-3,5-6H2

InChI Key

XCDXKNDGAJAXEA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C2C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC(=C5)C(F)(F)F)CC1

Origin of Product

United States

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